Cas no 6178-44-5 (Ethyl 3,4,5-Trimethoxybenzoate)
Ethyl 3,4,5-Trimethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3,4,5-trimethoxybenzoate
- 3,4,5-Trimethoxybenzoic Acid Ethyl Ester
- 3,4,5-Trimethoxy-benzoesaeure-aethylester
- 3,4,5-Trimethoxy-benzoesaeure-ethylester
- 3,4,5-trimethoxy-benzoic acid ethyl ester
- ethyl m,p,m'-trimethoxybenzoate
- ethyltrimethoxy benzoate
- Trimethylaethergallussaeure-aethylester
- [ "" ]
- Ethyl 3,4,5-trimethoxy benzoate
- NSC26825
- Ethyl 3,4,5-trimethoxybenzoate;
- 9415AF
- VZ25437
- BC201901
- ST24046895
- ST50406898
- Benzoic acid,3,4,5-
- NSC 26825
- AC-11226
- Z53836337
- NSC-26825
- SY048478
- DTXSID50282612
- CHEBI:165215
- CHEMBL501163
- SCHEMBL4410910
- 6178-44-5
- FT-0636014
- HY-W012092
- AKOS003855607
- D70104
- AS-60112
- T2015
- AMY32800
- CS-W012808
- MFCD00017525
- DB-053986
- Ethyl 3,4,5-Trimethoxybenzoate
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- MDL: MFCD00017525
- Inchi: 1S/C12H16O5/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3/h6-7H,5H2,1-4H3
- InChI Key: UEOFNBCUGJADBM-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(C(=O)OCC)=CC=1OC)OC
Computed Properties
- Exact Mass: 240.10000
- Monoisotopic Mass: 240.09977361 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 240.25
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 54
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Melting Point: 52.0 to 56.0 deg-C
- Boiling Point: 168°C/6mmHg(lit.)
- Flash Point: 123.4±18.2 °C
- Refractive Index: 1.492
- PSA: 53.99000
- LogP: 1.88910
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Ethyl 3,4,5-Trimethoxybenzoate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:3276
- WGK Germany:3
- Safety Instruction: S36; S26
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 3,4,5-Trimethoxybenzoate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 3,4,5-Trimethoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E259385-5g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 5g |
$ 45.00 | 2022-06-05 | ||
| TRC | E259385-10g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 10g |
$ 60.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94540-25g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 98% | 25g |
¥607.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94540-5g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 98% | 5g |
¥181.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94540-10g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 98% | 10g |
¥382.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94540-1g |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | 98% | 1g |
¥71.0 | 2023-09-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026939-100g |
Ethyl 3,4,5-Trimethoxybenzoate |
6178-44-5 | 98% | 100g |
¥1883 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026939-25g |
Ethyl 3,4,5-Trimethoxybenzoate |
6178-44-5 | 98% | 25g |
¥589 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026939-5g |
Ethyl 3,4,5-Trimethoxybenzoate |
6178-44-5 | 98% | 5g |
¥182 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T94541-20mg |
Ethyl 3,4,5-trimethoxybenzoate |
6178-44-5 | ,HPLC≥98% | 20mg |
¥288.0 | 2023-09-06 |
Ethyl 3,4,5-Trimethoxybenzoate Suppliers
Ethyl 3,4,5-Trimethoxybenzoate Related Literature
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1. 817. The alkaline hydrolysis of nuclear-substituted ethyl cinnamates. The cumulative effects of substituentsBrynmor Jones,J. G. Watkinson J. Chem. Soc. 1958 4064
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Jiawei Chen,Han Li,Haoshang Wang,Yuhang Song,Qiming Hong,Kuan Chang,Huihui Hu,Shuhong Zhang,Lingyun Cao,Cheng Wang Chem. Commun. 2023 59 8432
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Hydroxybenzoic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Hydroxybenzoic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on Ethyl 3,4,5-Trimethoxybenzoate
Ethyl 3,4,5-Trimethoxybenzoate: A Comprehensive Overview
Ethyl 3,4,5-trimethoxybenzoate (CAS No. 6178-44-5) is a versatile organic compound that has garnered significant attention in various fields due to its unique chemical properties and potential applications. This compound is a derivative of benzoic acid, where the hydroxyl group is esterified with ethanol, and the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions. The presence of these methoxy groups imparts distinct electronic and steric effects, making it a valuable molecule in both academic research and industrial applications.
The synthesis of ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethanol. This reaction can be facilitated using acid catalysts such as sulfuric acid or enzymatic methods. The product is a white crystalline solid with a melting point of approximately 90–92°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical transformations.
One of the most notable applications of ethyl 3,4,5-trimethoxybenzoate is in the field of pharmaceuticals. Recent studies have highlighted its potential as a precursor for bioactive compounds. For instance, researchers have explored its use in the synthesis of anti-inflammatory agents and antioxidants. The methoxy groups on the benzene ring contribute to its high stability and ability to undergo further functionalization, making it an ideal building block for drug development.
In addition to pharmaceutical applications, ethyl 3,4,5-trimethoxybenzoate has found utility in the cosmetics industry. Its ability to act as an emulsifier and stabilizer makes it a valuable ingredient in skincare products. Recent advancements in cosmetology have focused on leveraging its antioxidant properties to formulate products that combat oxidative stress and promote skin health.
The electronic properties of ethyl 3,4,5-trimethoxybenzoate also make it a promising candidate for materials science applications. Its conjugated system allows for efficient electron delocalization, which is advantageous in the development of organic semiconductors and optoelectronic devices. Researchers have investigated its potential use in organic light-emitting diodes (OLEDs) and solar cells.
From an environmental perspective, ethyl 3,4,5-trimethoxybenzoate has been studied for its biodegradability and eco-friendly properties. Recent studies have demonstrated that it can be metabolized by soil microorganisms under specific conditions, reducing its environmental impact compared to traditional synthetic compounds.
In conclusion, ethyl 3,4,5-trimethoxybenzoate (CAS No. 6178-44-5) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and functional groups make it a valuable tool in drug development
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